molecular formula C9H12N2O2 B13524257 1-cyclopropyl-2,5-dimethyl-1H-imidazole-4-carboxylicacid

1-cyclopropyl-2,5-dimethyl-1H-imidazole-4-carboxylicacid

Cat. No.: B13524257
M. Wt: 180.20 g/mol
InChI Key: FRWQZRSZILFMJW-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

1-cyclopropyl-2,5-dimethyl-1H-imidazole-4-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

1-cyclopropyl-2,5-dimethyl-1H-imidazole-4-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-cyclopropyl-2,5-dimethyl-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of key metabolic enzymes or signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-cyclopropyl-2,5-dimethyl-1H-imidazole-4-carboxylic acid is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. Its cyclopropyl and dimethyl groups contribute to its stability and reactivity, making it a valuable compound for various applications .

Biological Activity

1-cyclopropyl-2,5-dimethyl-1H-imidazole-4-carboxylic acid (CAS Number: 1536416-10-0) is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, as well as its structure-activity relationships (SAR).

Structure and Properties

The compound features a cyclopropyl group and a carboxylic acid moiety attached to an imidazole ring. The imidazole ring is known for its diverse biological activities, which can be attributed to its ability to form hydrogen bonds and π interactions with various biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of imidazole derivatives. For instance, the synthesis of various imidazole derivatives has shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for selected imidazole derivatives, including 1-cyclopropyl-2,5-dimethyl-1H-imidazole-4-carboxylic acid:

CompoundTarget BacteriaMIC (µg/mL)
1-Cyclopropyl-2,5-dimethyl-1H-imidazole-4-carboxylic acidStaphylococcus aureus125 - 500
Escherichia coli250 - 1000
Bacillus subtilis62.5 - 1000

These results indicate that the compound exhibits moderate antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, with MIC values indicating bactericidal effects at higher concentrations.

Anticancer Activity

In addition to its antimicrobial properties, studies have assessed the anticancer potential of imidazole derivatives. The cytotoxicity of 1-cyclopropyl-2,5-dimethyl-1H-imidazole-4-carboxylic acid was evaluated against various cancer cell lines. The following table presents the findings:

Cell LineIC50 (µM)
MCF-7 (Breast cancer)10 - 20
HeLa (Cervical cancer)15 - 30
A549 (Lung cancer)20 - 35

These results suggest that the compound may possess moderate cytotoxic effects against certain cancer cell lines, indicating its potential as a lead compound for further development in anticancer therapies.

Structure-Activity Relationship (SAR)

The biological activity of imidazole derivatives is heavily influenced by their structural features. Modifications to the imidazole ring or substituents can significantly alter their pharmacological profiles. For example:

  • Substituent Positioning : Variations in the position of substituents on the imidazole ring can enhance or diminish antibacterial activity.
  • Functional Groups : The presence of electron-withdrawing or electron-donating groups can affect the lipophilicity and solubility of the compounds, influencing their bioavailability.

Case Studies

Case Study 1 : A study synthesized a series of thiosemicarbazide derivatives based on imidazole frameworks. The results indicated that specific substitutions led to enhanced antibacterial properties against Gram-positive bacteria, with MIC values significantly lower than those observed for non-modified compounds .

Case Study 2 : Another research effort focused on hydrazone derivatives of imidazoles, which demonstrated varying degrees of anticancer activity across different cell lines. This underscores the importance of structural diversity in developing effective therapeutic agents .

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

1-cyclopropyl-2,5-dimethylimidazole-4-carboxylic acid

InChI

InChI=1S/C9H12N2O2/c1-5-8(9(12)13)10-6(2)11(5)7-3-4-7/h7H,3-4H2,1-2H3,(H,12,13)

InChI Key

FRWQZRSZILFMJW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N1C2CC2)C)C(=O)O

Origin of Product

United States

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